N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl group. The oxadiazole ring is then formed through a cyclization reaction. The final step involves the acylation of the intermediate compound to introduce the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.
Scientific Research Applications
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide
- **N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide
Uniqueness
Compared to similar compounds, N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N6O2S |
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Molecular Weight |
330.37 g/mol |
IUPAC Name |
N-[4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C14H14N6O2S/c1-9(21)15-12-11(18-22-19-12)13-16-17-14(20(13)2)23-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,19,21) |
InChI Key |
KNCPFLGWAWJBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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